4-(3-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
4-(3-Fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine-dione derivative characterized by a 3-fluorophenyl substituent at the 4-position and a piperidine-1-carbonyl group at the 2-position. The fluorine atom at the phenyl ring enhances metabolic stability and modulates electronic properties, while the piperidine moiety may contribute to conformational flexibility and receptor binding .
Properties
IUPAC Name |
[4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-15-7-6-8-16(13-15)23-14-19(20(24)22-11-4-1-5-12-22)27(25,26)18-10-3-2-9-17(18)23/h2-3,6-10,13-14H,1,4-5,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNLFBWGHCAIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzothiazine core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminobenzenethiol and a carbonyl compound.
Introduction of the piperidine moiety: This step may involve the reaction of the benzothiazine intermediate with piperidine-1-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the piperidine moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes due to their structural features.
Receptor binding studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug development: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
Material science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include inhibition of enzyme activity or blocking receptor sites.
Comparison with Similar Compounds
Structural Analog 1: 6-Chloro-4-(4-Ethylphenyl)-2-(Piperidine-1-Carbonyl)-4H-1λ⁶,4-Benzothiazine-1,1-Dione
- Key Differences :
- Substituent at 4-position: 4-ethylphenyl vs. 3-fluorophenyl in the target compound.
- Substituent at 6-position: Chlorine atom absent in the target compound.
- Chlorine at the 6-position may sterically hinder interactions with biological targets compared to the unsubstituted benzothiazine core of the target compound .
Structural Analog 2: 3-[(2-Chloro-6-Fluorobenzyl)Sulfanyl]-4H-1λ⁶,4-Benzothiazine-1,1-Dione (CAS 477868-97-6)
- Key Differences: Substituent at 3-position: Sulfanyl group linked to a 2-chloro-6-fluorobenzyl moiety vs. piperidine-1-carbonyl in the target compound. Molecular Formula: C₁₅H₁₁ClFNO₂S₂ (MW: 355.84) vs. C₂₀H₁₈FN₂O₃S (estimated MW: 397.43 for the target compound).
- The 2-chloro-6-fluorobenzyl moiety may confer distinct electronic effects compared to the 3-fluorophenyl group .
Structural Analog 3: 7-Fluoro-3-{[(3-Fluorophenyl)Methyl]Sulfanyl}-4H-1λ⁶,2,4-Benzothiadiazine-1,1-Dione (CAS 899976-98-8)
- Key Differences :
- Core Structure: Benzothiadiazine-dione (two nitrogen atoms) vs. benzothiazine-dione (one nitrogen) in the target compound.
- Substituent at 3-position: (3-Fluorophenyl)methyl sulfanyl vs. piperidine-1-carbonyl .
- Implications :
Comparative Data Table
| Compound Name | Core Structure | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| Target Compound | Benzothiazine-dione | 4-(3-Fluorophenyl), 2-(Piperidine-1-carbonyl) | C₂₀H₁₈FN₂O₃S | 397.43 | Fluorine-enhanced stability |
| 6-Chloro-4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione | Benzothiazine-dione | 4-(4-Ethylphenyl), 6-Cl, 2-(Piperidine-1-carbonyl) | C₂₂H₂₂ClN₂O₃S | 444.93 | High lipophilicity |
| 3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4H-1λ⁶,4-benzothiazine-1,1-dione (CAS 477868-97-6) | Benzothiazine-dione | 3-(Sulfanyl-2-Cl-6-F-benzyl) | C₁₅H₁₁ClFNO₂S₂ | 355.84 | Redox-active sulfanyl group |
| 7-Fluoro-3-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione (CAS 899976-98-8) | Benzothiadiazine-dione | 7-F, 3-(Sulfanyl-3-F-benzyl) | C₁₄H₁₀F₂N₂O₂S₂ | 340.37 | Dual nitrogen core |
Key Observations and Research Implications
- Piperidine-1-Carbonyl Group : Present in the target compound and Analog 1, this group may enhance binding to enzymes or receptors with hydrophobic pockets .
- Fluorine Substitution : The 3-fluorophenyl group in the target compound balances electronic effects and metabolic stability better than the 4-ethylphenyl or 2-chloro-6-fluorobenzyl groups in analogs .
Biological Activity
The compound 4-(3-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic organic molecule that exhibits a complex structure combining a benzothiazine core with piperidine and fluorophenyl substituents. This unique configuration suggests potential biological activity, particularly in pharmacological applications.
- IUPAC Name : this compound
- Molecular Formula : C20H22FN3O2S
- Molecular Weight : 373.47 g/mol
Biological Activity
Research into the biological activity of this compound is limited; however, its structural features suggest several potential mechanisms of action.
The biological effects of this compound may arise from its ability to interact with specific molecular targets such as enzymes or receptors involved in various physiological processes. The benzothiazine core is known for its interaction with neurotransmitter systems, which may indicate potential applications in treating neurological disorders.
Case Studies and Research Findings
1. Inhibition of Monoamine Oxidase (MAO)
A related study on similar compounds has shown promising results in the inhibition of monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters. For instance, derivatives containing piperazine moieties demonstrated selective inhibition of MAO-B, which is relevant for neurodegenerative diseases like Alzheimer's .
2. Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the piperidine and phenyl groups can significantly affect the potency and selectivity of the compound against MAO enzymes. For example, introducing fluorine at specific positions on the phenyl ring has been associated with enhanced inhibitory activity .
Comparative Analysis
| Compound Name | Structure Type | MAO-B Inhibition IC50 | Selectivity |
|---|---|---|---|
| This compound | Benzothiazine | TBD | TBD |
| T6 (Pyridazinone derivative) | Pyridazinone | 0.013 µM | High |
| T3 (Pyridazinone derivative) | Pyridazinone | 0.039 µM | Moderate |
Potential Applications
Given its structural characteristics and preliminary findings from related compounds, This compound could be explored for:
- Neuropharmacology : As a candidate for treating conditions such as depression or neurodegenerative disorders due to its potential MAO inhibitory effects.
- Drug Development : Further research could focus on optimizing its structure to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
